Famotidine Impurity C HCl

Descripción general

Descripción

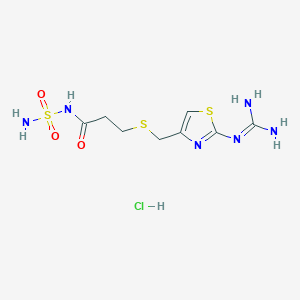

Famotidine Impurity C HCl, also known as Famotidine Related Compound C, is an impurity of famotidine . Famotidine is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H14N6O3S3·HCl . The InChI representation of the molecule is 1S/C8H14N6O3S3·HCl .Aplicaciones Científicas De Investigación

Electrophoretic Separation

A study by Helali et al. (2008) in "Talanta" developed a capillary zone electrophoresis method for determining famotidine and its impurities in pharmaceutical formulations. This method allowed for the rapid separation of six impurities from famotidine in under 7 minutes, demonstrating its efficiency and effectiveness in identifying and quantifying impurities, including Famotidine Impurity C HCl, in drug formulations (Helali et al., 2008).

Degradation Product Analysis

Singh et al. (2002) investigated the degradation behavior of famotidine in basic conditions, discovering new degradation products. This research, published in the "Journal of Pharmaceutical Sciences," contributes to understanding how this compound behaves under different chemical conditions, potentially leading to the identification of novel compounds (Singh et al., 2002).

High-Performance Liquid Chromatography

Beaulieu et al. (1989) developed a high-performance liquid chromatography method for determining famotidine and related compounds in drug raw materials and formulations. This study, published in the "Journal of Pharmaceutical and Biomedical Analysis," provided a precise method for quantifying famotidine impurities, including this compound, in various pharmaceutical forms (Beaulieu et al., 1989).

Corrosion Inhibition

A study by Jauhari et al. (2003) in "Transactions of the SAEST" explored the use of famotidine as a corrosion inhibitor. This research highlights a novel application of famotidine and its impurities, such as this compound, in preventing corrosion in various industrial settings (Jauhari et al., 2003).

Stability Indicating Assays

Helali and Monser (2008) developed a stability-indicating HPLC method for determining famotidine and related impurities in pharmaceuticals. Published in the "Journal of Separation Science," this method is crucial for ensuring the stability and quality of pharmaceutical products containing famotidine and its impurities, including this compound (Helali & Monser, 2008).

Mecanismo De Acción

Famotidine Impurity C HCl, also known as 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide hydrochloride, is a compound associated with Famotidine . Here is a detailed exploration of its mechanism of action:

Target of Action

The primary target of this compound is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By interacting with this receptor, the compound can influence gastric acid production .

Mode of Action

This compound acts as a competitive antagonist at the histamine H2 receptor . This means it competes with histamine for binding sites on the receptor. When it binds to the receptor, it prevents histamine from doing so, thereby inhibiting the secretion of gastric acid . Famotidine, the parent compound of this compound, has been found to be highly selective for the H2 receptor and more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

By inhibiting the histamine H2 receptor, it may disrupt the normal signaling pathway that leads to the secretion of gastric acid, thereby reducing acid production .

Pharmacokinetics

Famotidine, its parent compound, is known to have a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion . Following oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This can help to alleviate symptoms associated with conditions related to excess stomach acid, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that famotidine, the parent compound, interacts with histamine H2-receptors

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, famotidine .

Propiedades

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBLJRHWJZWHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN6O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509959 | |

| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76824-17-4 | |

| Record name | Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

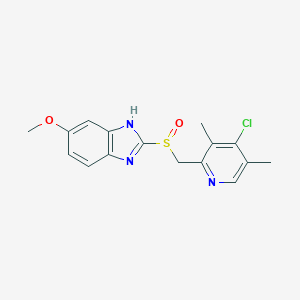

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)